BenchChemオンラインストアへようこそ!

3-tert-butyl-1H-pyrazole-4-carbonitrile

BRAF V600E inhibitor Melanoma Cellular potency

3-tert-Butyl-1H-pyrazole-4-carbonitrile is a 3,4-disubstituted pyrazole with steric tert-butyl and electron-withdrawing carbonitrile groups, providing a versatile scaffold for BRAF(V600E), RIPK, and MLKL-targeted programs. Unlike N1-alkylated regioisomers (e.g., CAS 149139-43-5), the 3-substitution preserves the N1-H hydrogen-bond donor essential for kinase hinge-region binding. The C4-nitrile enables elaboration to carboxamides, tetrazoles, or aminopyrazoles. Procure for constructing focused inhibitor libraries, MLKL-binding PROTACs, or Akt/Syk inhibitor precursors with full synthetic control.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 875554-79-3
Cat. No. B1335251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1H-pyrazole-4-carbonitrile
CAS875554-79-3
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=NN1)C#N
InChIInChI=1S/C8H11N3/c1-8(2,3)7-6(4-9)5-10-11-7/h5H,1-3H3,(H,10,11)
InChIKeyLGZGLUKZDQJDPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-Butyl-1H-pyrazole-4-carbonitrile CAS 875554-79-3: Heterocyclic Building Block for BRAF and Kinase-Targeted Drug Discovery


3-tert-Butyl-1H-pyrazole-4-carbonitrile (CAS 875554-79-3; molecular formula C₈H₁₁N₃; MW 149.19 g/mol) is a 3,4-disubstituted pyrazole heterocycle bearing a tert-butyl group at the 3-position and a carbonitrile group at the 4-position [1]. This substitution pattern confers distinct steric bulk and electron-withdrawing character that differentiates it from other regioisomeric or unsubstituted pyrazole-4-carbonitrile analogs. The compound serves as a versatile synthetic intermediate for the preparation of kinase-targeted pharmaceuticals, particularly inhibitors of mutant BRAF (V600E) and receptor-interacting protein kinase (RIPK) pathways [2]. Its structural features enable regioselective functionalization at the N1 and C5 positions while maintaining the pyrazole NH as a hydrogen-bond donor for target engagement.

Why Regioisomeric or Unsubstituted Pyrazole-4-carbonitriles Cannot Substitute for 3-tert-Butyl-1H-pyrazole-4-carbonitrile in Kinase-Focused Libraries


Procurement substitutions with regioisomers such as 1-tert-butyl-1H-pyrazole-4-carbonitrile (CAS 149139-43-5) or unsubstituted pyrazole-4-carbonitrile analogs fail to replicate the target compound's steric and electronic profile in medicinal chemistry applications. The 3-tert-butyl substitution pattern preserves the N1–H hydrogen-bond donor functionality required for hinge-region binding in kinase active sites while positioning the bulky tert-butyl group to occupy hydrophobic subpockets [1]. In contrast, N1-alkylated regioisomers sacrifice this critical donor capability, while 5-substituted analogs alter the vectorial orientation of appended pharmacophores [2]. Furthermore, 3-tert-butyl-1H-pyrazole-4-carbonitrile serves as a validated precursor for advanced intermediates such as 5-amino-3-tert-butyl-1H-pyrazole-4-carbonitrile and 3-tert-butyl-1-aryl-1H-pyrazole-4-carbonitrile derivatives, which have demonstrated quantifiable advantages in cellular potency optimization for BRAF inhibitors [3].

Quantitative Differentiation Evidence: 3-tert-Butyl-1H-pyrazole-4-carbonitrile vs. Regioisomers and Other Pyrazole Building Blocks


N1-Unsubstituted 3-tert-Butyl Pyrazoles Enable 5-Fold Enhancement in Cellular BRAF(V600E) Inhibitor Potency vs. Phenyl-Based C-Ring Analogs

In a systematic structure-activity relationship (SAR) study of tripartite BRAF(V600E) inhibitors with an A-B-C architecture, replacement of the phenyl-based C-ring with 3-tert-butyl-1-aryl-1H-pyrazole moieties increased cellular potency by approximately 5-fold without compromising enzymatic inhibitory activity against purified (V600E)BRAF [1]. The optimized compound incorporating the 3-tert-butyl-1H-pyrazole-4-carbonitrile-derived C-ring exhibited low nanomolar inhibition of (V600E)BRAF, reduction of downstream ERK phosphorylation in cells, and inhibition of mutant BRAF-dependent cell proliferation, with concomitant improvements in oral bioavailability and plasma exposure [1].

BRAF V600E inhibitor Melanoma Cellular potency

Preserved H-Bond Donor Capability: 3-tert-Butyl Substitution Retains Pyrazole NH Whereas 1-tert-Butyl Regioisomer Eliminates Critical Kinase Hinge-Binding Motif

The 3-tert-butyl substitution pattern maintains the pyrazole N1–H hydrogen-bond donor essential for hinge-region recognition in ATP-competitive kinase inhibitors, whereas the regioisomeric 1-tert-butyl-1H-pyrazole-4-carbonitrile (CAS 149139-43-5) eliminates this donor entirely via N1-alkylation [1]. X-ray crystallographic analysis of structurally related pyrazole-carbonitriles confirms that the N1–H group participates in conserved hydrogen-bonding networks with kinase hinge residues, a pharmacophoric feature absent in N1-substituted analogs [2]. This distinction is functionally consequential: 3-tert-butyl-1H-pyrazole-4-carbonitrile-derived inhibitors retained potent (V600E)BRAF inhibition and favorable cellular activity, whereas analogous N1-alkylated pyrazole scaffolds typically exhibit attenuated hinge-binding affinity and reduced kinase selectivity profiles [3].

Kinase hinge binding Hydrogen-bond donor Regioisomer comparison

Precursor to MLKL-Targeted Necroptosis Inhibitors: 3-tert-Butyl-1H-pyrazole-4-carbonitrile Enables Synthesis of PROTAC Degraders with Kd = 821 µM Ligand Affinity

3-tert-Butyl-1H-pyrazole-4-carbonitrile serves as a synthetic precursor to pyrazole-carboxamide-based ligands targeting the mixed lineage kinase domain-like pseudokinase (MLKL) N-terminal executioner domain, a critical effector in necroptotic cell death [1]. Binding studies using TROSY-HSQC NMR titration demonstrate that a 3-tert-butyl-pyrazole-4-carbonitrile-derived ligand binds the MLKL executioner domain (residues 2–154) with a dissociation constant (Kd) of 821 µM in the presence of nonyl-maltoside [1]. This ligand platform has been successfully elaborated into proteolysis-targeting chimera (PROTAC) molecules that chemically knock down MLKL, protecting cells from necroptosis [2]. The 3-tert-butyl substitution contributes lipophilicity and metabolic stability to the ligand scaffold, distinguishing it from simpler pyrazole analogs lacking this steric bulk.

Necroptosis MLKL PROTAC

Procurement-Relevant Application Scenarios for 3-tert-Butyl-1H-pyrazole-4-carbonitrile


Kinase Inhibitor Library Synthesis: BRAF(V600E)-Directed Melanoma Drug Discovery

Procure 3-tert-butyl-1H-pyrazole-4-carbonitrile for constructing focused kinase inhibitor libraries targeting the mutant BRAF(V600E) oncogene. As demonstrated by Suijkerbuijk et al. (J Med Chem 2010) [1], incorporating this building block as the distal heteroaromatic C-ring in tripartite inhibitors increases cellular potency approximately 5-fold relative to phenyl-based analogs while preserving enzymatic inhibitory activity against purified (V600E)BRAF. The compound enables efficient parallel synthesis of 3-tert-butyl-1-aryl-1H-pyrazole-4-carbonitrile derivatives via N-arylation, providing rapid SAR exploration of hydrophobic pocket occupancy. This application scenario is directly relevant for medicinal chemistry teams developing next-generation BRAF inhibitors with improved cellular permeability and oral bioavailability profiles.

Necroptosis Pathway Probe Synthesis: MLKL-Targeted PROTAC Development

Utilize 3-tert-butyl-1H-pyrazole-4-carbonitrile as a starting material for synthesizing MLKL-binding ligands and subsequent PROTAC degraders targeting necroptosis. BindingDB data confirm that 3-tert-butyl-pyrazole-4-carbonitrile-derived ligands bind the MLKL N-terminal executioner domain with Kd = 821 µM (TROSY-HSQC NMR) [2], and recent publications demonstrate successful conversion of related pyrazole-carboxamide ligands into functional PROTAC molecules that protect cells from necroptotic death [3]. This scenario is particularly valuable for chemical biology groups investigating programmed necrosis pathways in neurodegeneration, ischemia-reperfusion injury, and inflammatory diseases where MLKL inhibition represents a therapeutic strategy.

Regioselective Pyrazole Functionalization for Diverse Heterocyclic Scaffold Generation

Employ 3-tert-butyl-1H-pyrazole-4-carbonitrile in regioselective derivatization workflows where the N1–H donor must be preserved for downstream applications. The compound undergoes selective N1-arylation/alkylation, C5-halogenation, and nitrile hydrolysis to generate carboxamide or carboxylic acid derivatives [4]. Unlike N1-alkylated regioisomers (e.g., 1-tert-butyl-1H-pyrazole-4-carbonitrile, CAS 149139-43-5), the 3-substituted isomer maintains hydrogen-bond donor capacity essential for target engagement in kinase and phosphodiesterase inhibitor programs. The 4-carbonitrile group provides a versatile handle for further elaboration into amidine, tetrazole, or aminopyrazole functionalities, enabling diverse scaffold hopping strategies without requiring de novo synthesis of the pyrazole core [5].

Building Block for Akt Kinase and Syk Kinase Inhibitor Intermediates

Use 3-tert-butyl-1H-pyrazole-4-carbonitrile as a precursor to advanced intermediates such as 5-amino-1-tert-butyl-3-aryl-1H-pyrazole-4-carbonitriles, which are established precursors for Akt kinase inhibitors and spleen tyrosine kinase (Syk) inhibitors [6]. The tert-butyl group at the 3-position provides optimal steric occupancy of hydrophobic pockets in these kinase active sites, a structural feature that cannot be replicated by methyl, ethyl, or unsubstituted pyrazole analogs. Procurement of the parent 3-tert-butyl-1H-pyrazole-4-carbonitrile enables in-house synthesis of these advanced intermediates with full control over substitution patterns and purity specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-tert-butyl-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.